2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide
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Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target glycogen synthase kinase-3 beta (gsk-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell development .
Mode of Action
Compounds that target gsk-3β typically inhibit the kinase activity, thereby modulating the downstream signaling pathways .
Biochemical Pathways
Gsk-3β, a potential target of this compound, is involved in several pathways including the wnt/β-catenin signaling pathway, the pi3k/akt signaling pathway, and the mtor signaling pathway .
Result of Action
Inhibition of gsk-3β can lead to changes in cell signaling, potentially affecting cell growth, survival, and metabolism .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-21(23-12-15-4-2-1-3-5-15)13-25-8-9-26-18(22(25)28)11-17(24-26)16-6-7-19-20(10-16)30-14-29-19/h1-11H,12-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHJUAEHIXSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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